ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate
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Overview
Description
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-acetamido-3,3,3-trifluoro-2-(4-nitroanilino)propanoate with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate: Similar in structure but with an isopropylamino group instead of a sulfonamide group.
Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-nitroanilino)propanoate: Contains a nitro group instead of a sulfonamide group.
Uniqueness
ethyl 2-(acetylamino)-2-[4-(aminosulfonyl)anilino]-3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C13H16F3N3O5S |
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Molecular Weight |
383.35g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate |
InChI |
InChI=1S/C13H16F3N3O5S/c1-3-24-11(21)12(13(14,15)16,18-8(2)20)19-9-4-6-10(7-5-9)25(17,22)23/h4-7,19H,3H2,1-2H3,(H,18,20)(H2,17,22,23) |
InChI Key |
GKZSWWHNNZBILW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
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